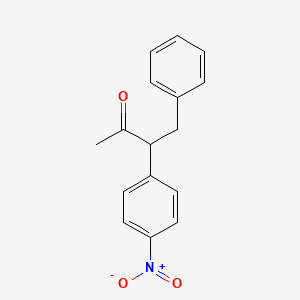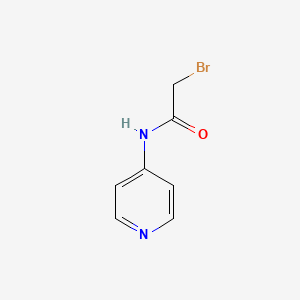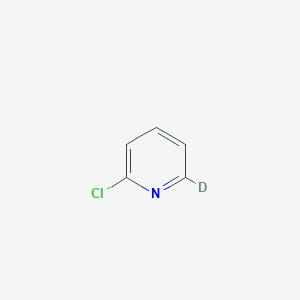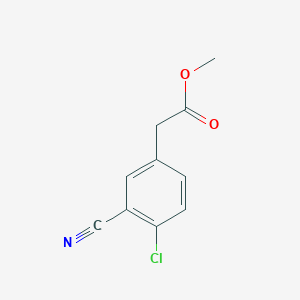
Methyl 2-(4-Chloro-3-cyanophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-Chloro-3-cyanophenyl)acetate is an organic compound with the molecular formula C10H8ClNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the 4-position and a cyano group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-Chloro-3-cyanophenyl)acetate typically involves the esterification of 2-(4-Chloro-3-cyanophenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to improve efficiency and yield. The use of alternative catalysts, such as solid acid catalysts, can also be explored to reduce the environmental impact of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(4-Chloro-3-cyanophenyl)acetic acid.
Reduction: Formation of 2-(4-Chloro-3-cyanophenyl)ethanol or 2-(4-Chloro-3-cyanophenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-(4-Chloro-3-cyanophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of Methyl 2-(4-Chloro-3-cyanophenyl)acetate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, in pharmaceutical applications, it may act as a prodrug that is metabolized to an active form in the body, which then interacts with its target to produce a therapeutic effect.
類似化合物との比較
- Methyl 2-(3-Chloro-4-cyanophenyl)acetate
- Methyl 2-(4-Chloro-2-cyanophenyl)acetate
- Methyl 2-(4-Bromo-3-cyanophenyl)acetate
Comparison: Methyl 2-(4-Chloro-3-cyanophenyl)acetate is unique due to the specific positioning of the chlorine and cyano groups on the phenyl ring. This positioning can influence the compound’s reactivity and its interactions with other molecules. For example, the presence of the chlorine atom at the 4-position can make the compound more susceptible to nucleophilic substitution reactions compared to its analogs with different substitution patterns.
特性
分子式 |
C10H8ClNO2 |
|---|---|
分子量 |
209.63 g/mol |
IUPAC名 |
methyl 2-(4-chloro-3-cyanophenyl)acetate |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)5-7-2-3-9(11)8(4-7)6-12/h2-4H,5H2,1H3 |
InChIキー |
PLKMOQYWHGLSQJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CC(=C(C=C1)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,10-dibromo-6-phenyl-12,12a-dihydro-6H-indolo[1,2-c][1,3]benzoxazine](/img/structure/B14119007.png)
![2-(Pyridin-2-yl)pyrimido[1,2-a]benzimidazole](/img/structure/B14119013.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B14119021.png)
![3,3'-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)](/img/structure/B14119026.png)
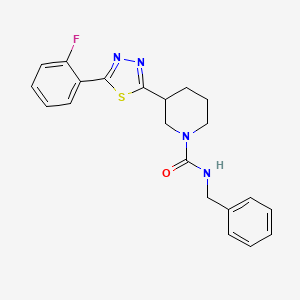
![2,4-dichloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B14119039.png)

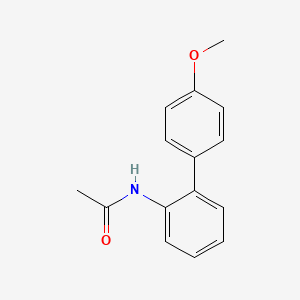
![Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B14119053.png)
![Tert-butyl 1-(2-bromophenyl)-6-fluoro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate](/img/structure/B14119059.png)
